L-色氨酸-d5(吲哚-d5)

描述

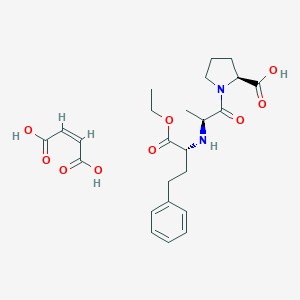

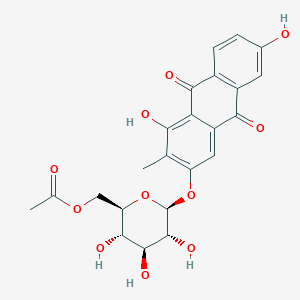

L-Tryptophan-d5(indole-d5) is an isotopically labeled analogue of L-Tryptophan . It is used in biophysical studies for neutron scattering and as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions .

Molecular Structure Analysis

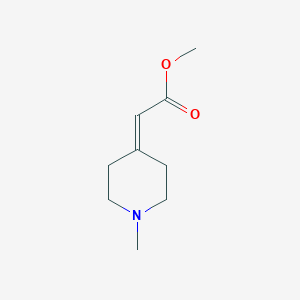

The molecular structure of L-Tryptophan-d5(indole-d5) is given by the SMILES string [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O . The empirical formula is C11D5H7N2O2 , and the molecular weight is 209.26 .

Physical And Chemical Properties Analysis

L-Tryptophan-d5(indole-d5) is a solid substance . Its optical activity is [α]20/D -30.5°, c = 1 in H2O . The melting point is 280-285 °C (dec.) (lit.) .

科学研究应用

Microbial Fermentation

L-Tryptophan-d5 is widely used in microbial fermentation, which is the most commonly used method to produce L-tryptophan . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Saccharomyces cerevisiae also plays a significant role in the industrial production of biochemicals .

Biophysical Studies

L-Tryptophan-d5 is used in biophysical studies for neutron scattering . Neutron scattering is a technique used to understand the atomic and molecular structure of a material.

Anti-inflammatory Research

This compound serves as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions . This helps in understanding the mechanisms of anti-inflammatory drugs and developing new therapeutic strategies.

Food and Feed Industries

L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . It’s used as a dietary supplement and a food additive.

Pharmaceuticals and Biochemicals Production

Due to its robustness and safety, S. cerevisiae is favored for producing pharmaceuticals and food-grade biochemicals . L-Tryptophan-d5 plays a significant role in this process.

Structural Elucidation of Micronutrients

L-Tryptophan-d5 is used in structural elucidation of micronutrients and nutraceutical components present in food stuffs using LC-MS/MS . This helps in understanding the nutritional content of various foods.

作用机制

Target of Action

L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of L-Tryptophan-d5 and play crucial roles in its metabolism .

Mode of Action

L-Tryptophan-d5 interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of L-Tryptophan-d5 into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

L-Tryptophan-d5 is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, L-Tryptophan-d5 is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms

Result of Action

The action of L-Tryptophan-d5 results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .

Action Environment

The action of L-Tryptophan-d5 can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of L-Tryptophan-d5 . Certain bacteria in the gut can metabolize L-Tryptophan-d5 into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of L-Tryptophan-d5.

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tryptophan-d5 | |

CAS RN |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)